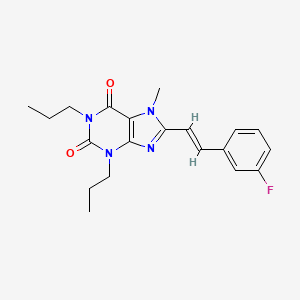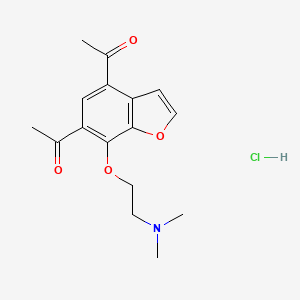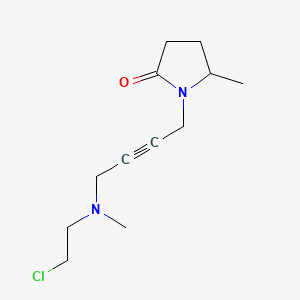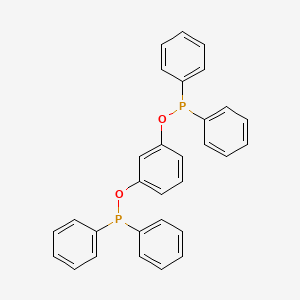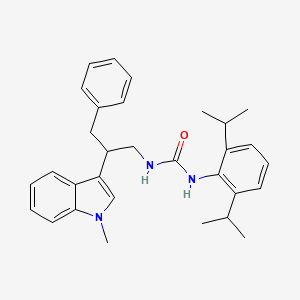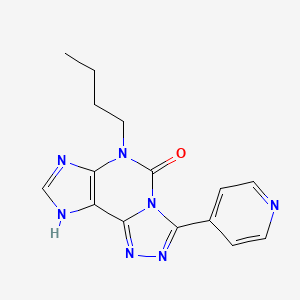
6-Butyl-3-(4-pyridinyl)-6,7-dihydro-5H-1,2,4-triazolo(3,4-i)purin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Butyl-3-(4-pyridinyl)-6,7-dihydro-5H-1,2,4-triazolo(3,4-i)purin-5-one is a synthetic organic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Butyl-3-(4-pyridinyl)-6,7-dihydro-5H-1,2,4-triazolo(3,4-i)purin-5-one typically involves multi-step organic reactions. Common starting materials might include pyridine derivatives and triazole precursors. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce alkyl or halogen groups.
Scientific Research Applications
Chemistry
In chemistry, 6-Butyl-3-(4-pyridinyl)-6,7-dihydro-5H-1,2,4-triazolo(3,4-i)purin-5-one can be used as a building block for synthesizing more complex molecules.
Biology
Biologically, this compound might exhibit various activities such as enzyme inhibition, receptor binding, or antimicrobial properties.
Medicine
In medicinal chemistry, it could be explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antiviral activities.
Industry
Industrially, the compound might be used in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Butyl-3-(4-pyridinyl)-6,7-dihydro-5H-1,2,4-triazolo(3,4-i)purin-5-one would depend on its specific biological target. It might interact with enzymes, receptors, or other molecular targets, leading to a cascade of biochemical events.
Comparison with Similar Compounds
Similar Compounds
- 6-Butyl-3-(4-pyridinyl)-6,7-dihydro-5H-1,2,4-triazolo(3,4-i)purin-5-one can be compared with other triazolopyrimidines and pyridine derivatives.
Uniqueness
The uniqueness of this compound lies in its specific structure, which might confer unique biological activities or chemical reactivity compared to similar compounds.
For detailed and specific information, consulting scientific literature and databases is recommended
Properties
CAS No. |
135446-08-1 |
|---|---|
Molecular Formula |
C15H15N7O |
Molecular Weight |
309.33 g/mol |
IUPAC Name |
6-butyl-3-pyridin-4-yl-9H-[1,2,4]triazolo[3,4-f]purin-5-one |
InChI |
InChI=1S/C15H15N7O/c1-2-3-8-21-13-11(17-9-18-13)14-20-19-12(22(14)15(21)23)10-4-6-16-7-5-10/h4-7,9H,2-3,8H2,1H3,(H,17,18) |
InChI Key |
XCODJLWYMCHRLC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C3=NN=C(N3C1=O)C4=CC=NC=C4)NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


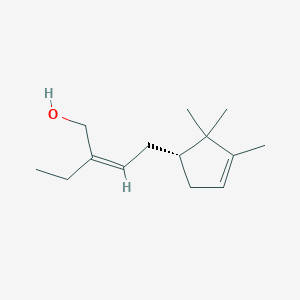
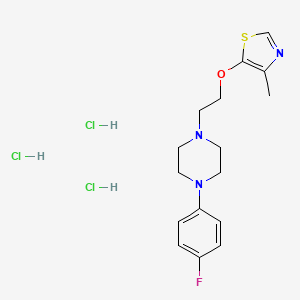
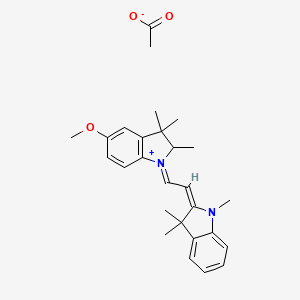
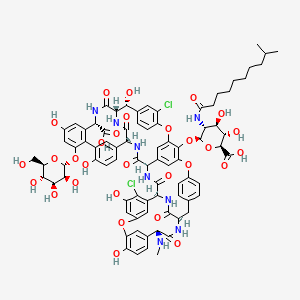
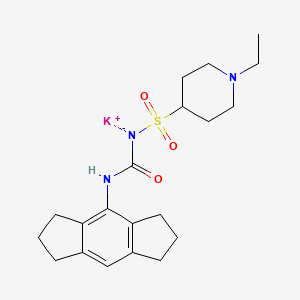
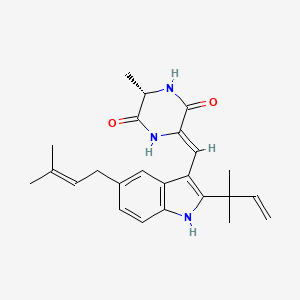
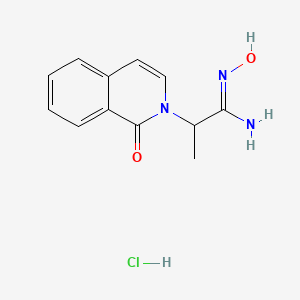
![Propanamide, N-[5-[bis[2-(2-cyanoethoxy)ethyl]amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B12774089.png)
